Tirilazad Mesylate: A Technical Deep-Dive into its Mechanism of Action as a Lazaroid Antioxidant
Tirilazad Mesylate: A Technical Deep-Dive into its Mechanism of Action as a Lazaroid Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tirilazad mesylate (U-74006F) is a synthetic, non-glucocorticoid 21-aminosteroid, or "lazaroid," developed for its potent neuroprotective properties. Its primary mechanism of action is the inhibition of iron-dependent lipid peroxidation and the scavenging of free radicals, which are key contributors to secondary damage in central nervous system (CNS) injuries such as subarachnoid hemorrhage (SAH), acute ischemic stroke, and spinal cord injury.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative efficacy, and experimental validation of tirilazad mesylate.
Core Mechanism of Action: Inhibition of Lipid Peroxidation
Tirilazad mesylate's neuroprotective effects are primarily attributed to its ability to interrupt the cascade of iron-dependent lipid peroxidation within cellular membranes.[1][2] This process, a major driver of secondary cell injury, is initiated by reactive oxygen species (ROS) and results in cellular damage and death. Tirilazad's multifaceted mechanism involves:
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Free-Radical Scavenging: Tirilazad actively scavenges lipid peroxyl and hydroxyl radicals, thereby neutralizing these highly reactive species before they can propagate damage to lipids, proteins, and nucleic acids.[1]
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Membrane Stabilization: By incorporating into the lipid bilayer of cell membranes, tirilazad decreases membrane fluidity.[1][4] This structural stabilization helps to protect the membrane from oxidative damage and maintain the integrity of the blood-brain barrier.
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Preservation of Endogenous Antioxidants: Tirilazad helps to maintain the levels of endogenous antioxidants, particularly vitamins E and C, which are depleted during oxidative stress.[1]
The cytoprotective actions of tirilazad are particularly crucial in the vascular endothelium, where it helps to mitigate the acute and delayed vascular consequences of events like subarachnoid hemorrhage.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro, preclinical, and clinical studies of tirilazad mesylate.
Table 1: In Vitro Efficacy of Tirilazad Mesylate
| Parameter | Assay System | Result | Reference |
| Lipid Peroxidation Inhibition | Rat brain homogenates | Highly effective at 1 – 10 µM | [1] |
| Neuroprotection | Fetal mouse spinal cord cells (vs. ferrous ammonium sulfate) | Concentration-dependent enhancement of neuronal survival at 3, 10, and 30 µM | [5] |
Table 2: Pharmacokinetic Properties of Tirilazad Mesylate in Humans
| Parameter | Subject Group | Dose | Value | Reference |
| Elimination Half-life | Healthy Male Volunteers | Single IV dose (1.0-2.0 mg/kg) | 3.7 hours | [6] |
| Clearance | Healthy Male Volunteers | Single IV dose (1.0-2.0 mg/kg) | Approached liver blood flow | [6] |
| AUC₀-∞ (Tirilazad) | Healthy Volunteers | Single 2.0 mg/kg IV infusion | 8.83 µmol·h/L | [7] |
| AUC₀-∞ (Tirilazad) | Subjects with Mild Liver Cirrhosis | Single 2.0 mg/kg IV infusion | 18.6 µmol·h/L | [7] |
| Clearance (Tirilazad) | Healthy Volunteers | Single 2.0 mg/kg IV infusion | 27.8 L/h | [7] |
| Clearance (Tirilazad) | Subjects with Mild Liver Cirrhosis | Single 2.0 mg/kg IV infusion | 12.7 L/h | [7] |
Table 3: Summary of Key Clinical Trial Data for Tirilazad Mesylate
| Indication | Trial Design | Treatment Regimen | Key Finding | Reference |
| Aneurysmal Subarachnoid Hemorrhage (SAH) | Randomized, double-blind, vehicle-controlled (North America) | 2 mg/kg/day or 6 mg/kg/day IV for 10 days | No significant improvement in overall outcome. In men with Grades IV-V neurological status, 6 mg/kg/day was associated with a lower mortality rate (5%) compared to vehicle (33%). | [2] |
| Aneurysmal Subarachnoid Hemorrhage (SAH) | Meta-analysis of 5 randomized trials (3,797 patients) | Various | No significant effect on unfavorable clinical outcome or cerebral infarction. Significant reduction in symptomatic vasospasm (OR 0.80). | [8] |
| Acute Ischemic Stroke | Randomized, double-blind, vehicle-controlled (RANTTAS) | 6 mg/kg/day IV for 3 days | No improvement in overall functional outcome. | [9] |
| Acute Spinal Cord Injury | Randomized, double-blind, active-control (NASCIS III) | 2.5 mg/kg IV every 6 hours for 48 hours (following methylprednisolone bolus) | As effective as a 24-hour regimen of methylprednisolone. | [10] |
Experimental Protocols
In Vitro Lipid Peroxidation Inhibition Assay (Thiobarbituric Acid Reactive Substances - TBARS)
This protocol is a representative method for assessing the inhibition of lipid peroxidation in brain tissue.
Objective: To quantify the extent of lipid peroxidation in brain homogenates by measuring the formation of malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS), and to assess the inhibitory effect of tirilazad mesylate.
Materials:
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Rat brain tissue
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Phosphate buffered saline (PBS), pH 7.4
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Ferrous sulfate (FeSO₄) solution
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Ascorbic acid solution
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Tirilazad mesylate solutions of varying concentrations
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Trichloroacetic acid (TCA) solution (20%)
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Thiobarbituric acid (TBA) solution (0.67%)
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N-butanol
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Spectrophotometer
Procedure:
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Tissue Preparation: Homogenize fresh rat brain tissue in cold PBS to prepare a 10% (w/v) homogenate. Centrifuge the homogenate at 3000 rpm for 10 minutes to pellet cellular debris. The resulting supernatant is the brain homogenate used for the assay.
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Induction of Lipid Peroxidation: In a series of test tubes, add a specific volume of the brain homogenate. Initiate lipid peroxidation by adding freshly prepared ferrous sulfate and ascorbic acid solutions.
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Treatment: To the experimental tubes, add varying concentrations of tirilazad mesylate. A control group will receive the vehicle used to dissolve tirilazad.
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Incubation: Incubate all tubes at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.
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Termination of Reaction: Stop the lipid peroxidation reaction by adding cold TCA solution to each tube. This also precipitates proteins.
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TBA Reaction: Add TBA solution to each tube and incubate in a boiling water bath for 15-20 minutes. This allows the MDA in the sample to react with TBA, forming a pink-colored chromogen.
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Extraction: After cooling, add n-butanol to each tube and vortex vigorously to extract the colored complex. Centrifuge the tubes to separate the layers.
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Quantification: Measure the absorbance of the upper butanol layer at 532 nm using a spectrophotometer.
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Calculation: The concentration of TBARS is calculated using the molar extinction coefficient of the MDA-TBA complex. The percentage inhibition of lipid peroxidation by tirilazad is calculated by comparing the absorbance of the treated samples to the control.
Clinical Trial Protocol: Randomized, Double-Blind, Vehicle-Controlled Trial in Aneurysmal Subarachnoid Hemorrhage
This protocol is a summary of the design typically used in clinical trials evaluating tirilazad for SAH.
Objective: To evaluate the efficacy and safety of tirilazad mesylate in improving clinical outcomes in patients with aneurysmal subarachnoid hemorrhage.
Study Design: A multicenter, prospective, randomized, double-blind, vehicle-controlled, parallel-group study.
Patient Population: Adult patients with a confirmed diagnosis of aneurysmal subarachnoid hemorrhage, typically within 48-72 hours of the initial hemorrhage.
Randomization and Blinding: Patients are randomly assigned in a 1:1:1 ratio to receive one of two doses of tirilazad mesylate or a matching vehicle. Both patients and investigators are blinded to the treatment allocation.
Treatment Regimen:
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Group 1 (Low Dose): Intravenous infusion of tirilazad mesylate (e.g., 2 mg/kg/day).
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Group 2 (High Dose): Intravenous infusion of tirilazad mesylate (e.g., 6 mg/kg/day).
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Group 3 (Control): Intravenous infusion of a matching vehicle.
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The study drug is typically administered for a period of 8 to 10 days following the SAH. All patients receive standard of care, which may include nimodipine.
Outcome Measures:
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Primary Outcome: Glasgow Outcome Scale (GOS) score at 3 months post-hemorrhage, dichotomized into favorable (good recovery, moderate disability) and unfavorable (severe disability, vegetative state, death) outcomes.
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Secondary Outcomes: Mortality rate at 3 months, incidence of symptomatic vasospasm, and employment status at 3 months.
Statistical Analysis: The primary efficacy analysis is typically an intent-to-treat analysis comparing the proportion of patients with a favorable outcome in each tirilazad group with the vehicle group, often using logistic regression to adjust for baseline prognostic factors.
Visualizations
Caption: The mechanism of lipid peroxidation and the points of intervention by tirilazad mesylate.
Caption: Workflow for the Thiobarbituric Acid Reactive Substances (TBARS) assay.
Conclusion
Tirilazad mesylate is a potent inhibitor of lipid peroxidation with a well-defined mechanism of action centered on free-radical scavenging and membrane stabilization. While preclinical studies demonstrated significant neuroprotective effects, clinical trials in acute ischemic stroke and subarachnoid hemorrhage have yielded mixed results, failing to consistently demonstrate improved overall outcomes despite some positive effects on secondary endpoints like vasospasm. The data suggest a complex interplay between the timing of administration, the specific pathophysiology of the CNS injury, and the therapeutic window for effective intervention. Further research into the nuances of its clinical application and the development of next-generation lazaroids may yet unlock the full therapeutic potential of this class of neuroprotective agents.
References
- 1. Pharmacological inhibition of lipid peroxidative damage by the 21-aminosteroid U-74389G improves cortical mitochondrial function following traumatic brain injury in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of lipid peroxidation in central nervous system trauma and ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tirilazad Mesylate - SCIRE Professional [scireproject.com]
- 4. [Tirilazad mesylate (Freedox)--an effective inhibitor of lipid membrane peroxidation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. mmpc.org [mmpc.org]
- 7. Effects of tirilazad mesylate on postischemic brain lipid peroxidation and recovery of extracellular calcium in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Effects of the lipid peroxidation inhibitor tirilazad mesylate (U-74006F) on gerbil brain eicosanoid levels following ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotection and Acute Spinal Cord Injury: A Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
